3-Methyl-2-phenylpyrimidine-4(3H)-thione

Lipophilicity Drug-likeness ADME

3-Methyl-2-phenylpyrimidine-4(3H)-thione (molecular formula C₁₁H₁₀N₂S; molecular weight 202.28 g·mol⁻¹) is a sulfur-containing heterocyclic compound belonging to the pyrimidine-4(3H)-thione class. Its structure comprises a pyrimidine core bearing a thione (C=S) group at position 4, a methyl substituent at N3, and a phenyl ring at C2.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
Cat. No. B13096849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylpyrimidine-4(3H)-thione
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESCN1C(=S)C=CN=C1C2=CC=CC=C2
InChIInChI=1S/C11H10N2S/c1-13-10(14)7-8-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyGJXAANCJQDWBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-phenylpyrimidine-4(3H)-thione (CAS 33630-23-8): Structural and Physicochemical Baseline for Scientific Sourcing


3-Methyl-2-phenylpyrimidine-4(3H)-thione (molecular formula C₁₁H₁₀N₂S; molecular weight 202.28 g·mol⁻¹) is a sulfur-containing heterocyclic compound belonging to the pyrimidine-4(3H)-thione class . Its structure comprises a pyrimidine core bearing a thione (C=S) group at position 4, a methyl substituent at N3, and a phenyl ring at C2 . Key computed physicochemical descriptors include a consensus logP of 2.82 and a topological polar surface area (TPSA) of 49.91 Ų, positioning the compound within a moderate lipophilicity range suitable for membrane permeation . The calculated density (1.15 g·cm⁻³), boiling point (312.6 °C), and flash point (142.8 °C) reflect a thermally robust low-molecular-weight solid that is compatible with standard organic-synthesis and screening workflows .

Why Generic Pyrimidine-4-thione Analogs Cannot Replace 3-Methyl-2-phenylpyrimidine-4(3H)-thione in Research Applications


Within the pyrimidine-4(3H)-thione family, minor structural modifications produce profound differences in electronic character, reactivity, and biological recognition that render simple in-class substitution unreliable. Replacing the N3-methyl group with hydrogen (i.e., 2-phenylpyrimidine-4(3H)-thione) removes a key determinant of metabolic stability and alters the tautomeric equilibrium governing nucleophilic reactivity at the thione sulfur [1]. Swapping the C2-phenyl ring for a smaller substituent eliminates the π–π stacking capability that contributes to target engagement in kinase and carbonic anhydrase binding sites, as demonstrated by the sub-nanomolar Ki values reported for structurally related pyrimidine-thione derivatives against human carbonic anhydrase isoforms I and II [2]. Furthermore, the C4-thione functionality is mechanistically distinct from the C4-carbonyl found in pyrimidin-4-ones: thionation red-shifts absorption, increases intersystem crossing efficiency, and enables heavy-atom-free photosensitization that is entirely absent in the corresponding oxo analogs [3]. These interconnected structure–property–function relationships make indiscriminate substitution of 3-methyl-2-phenylpyrimidine-4(3H)-thione a scientifically invalid strategy when reproducibility of chemical behaviour or biological readout is required.

Quantitative Differentiation Evidence for 3-Methyl-2-phenylpyrimidine-4(3H)-thione Versus Closest Analogs


Lipophilicity (LogP) Versus the 4-Oxo Analog: Implications for Membrane Permeability and Bioavailability Screening

3-Methyl-2-phenylpyrimidine-4(3H)-thione exhibits a calculated consensus logP of 2.82, which is approximately 1.0–1.5 log units higher than the corresponding 4-oxo analog (2-phenylpyrimidin-4(3H)-one) owing to replacement of the polar carbonyl oxygen with the more lipophilic thione sulfur . The elevated logP of the thione derivative translates into a predicted ~10- to 30‑fold increase in octanol–water partition coefficient, which directly impacts passive membrane permeability and distribution volume [1].

Lipophilicity Drug-likeness ADME

Polar Surface Area (TPSA) Versus Fused Thieno[3,4-d]pyrimidine-4-thione: Differentiating CNS Multiparameter Optimization (MPO) Profiles

3-Methyl-2-phenylpyrimidine-4(3H)-thione has a topological polar surface area (TPSA) of 49.91 Ų , which is substantially below the 60 Ų benchmark threshold for favorable CNS penetration and below the TPSA of the fused thieno[3,4-d]pyrimidine-4(3H)-thione comparator, which incorporates an additional sulfur atom in the thiophene ring and exhibits a TPSA >60 Ų [1].

Polar surface area CNS MPO Drug design

Thione (C=S) Versus Ketone (C=O) Reactivity: Nucleophilic and Metal-Chelating Differentiation

The C4‑thione group in 3-methyl-2-phenylpyrimidine-4(3H)-thione provides a soft sulfur nucleophile capable of participating in selective S‑alkylation reactions that are unavailable to the corresponding 4‑oxo analog. In the pyrimidine-4-thione class, the sulfur atom exhibits higher polarizability than oxygen (atomic polarizability: S ≈ 2.90 ų vs. O ≈ 0.802 ų), leading to ~10³–10⁴‑fold faster rates of nucleophilic displacement with soft electrophiles (e.g., alkyl halides) relative to the 4‑oxo congener under identical conditions [1]. Additionally, the thione sulfur shows a higher affinity for soft metal ions such as Cu(I), Ag(I), and Au(I), enabling coordination chemistry applications inaccessible to the ketone derivative [2].

Thione reactivity Metal chelation Nucleophilic substitution

Carbonic Anhydrase Inhibition Potential Relative to Clinical Standard Acetazolamide

Although 3-methyl-2-phenylpyrimidine-4(3H)-thione itself has not been directly tested against human carbonic anhydrase (hCA) isoforms, a closely related congener in the pyrimidine‑4‑thione series (compound 2-phenylpyrimidine-4(3H)-thione, lacking the N3‑methyl) exhibited hCA I Ki values of 4.3 ± 1.1–9.1 ± 2.7 nM and hCA II Ki values of 4.2 ± 1.1–14.1 ± 4.4 nM, outperforming the clinical CA inhibitor acetazolamide (hCA I Ki = 13.9 ± 5.1 nM; hCA II Ki = 18.1 ± 8.5 nM) by a factor of 1.5–4.3× [1]. The N3‑methyl group present in the target compound is anticipated to further modulate isoform selectivity by altering the tautomeric equilibrium and hydrogen‑bonding donor/acceptor pattern at the enzyme active site.

Carbonic anhydrase inhibition Ki Enzyme inhibitor

Recommended Research and Industrial Application Scenarios for 3-Methyl-2-phenylpyrimidine-4(3H)-thione Based on Quantitative Differentiation Evidence


CNS-Focused Small-Molecule Screening Library Enrichment

With a TPSA of 49.91 Ų (below the 60 Ų CNS desirability threshold) and a logP of 2.82 , 3-methyl-2-phenylpyrimidine-4(3H)-thione meets key CNS multiparameter optimization (MPO) criteria. This qualifies the compound for inclusion in CNS-directed screening libraries where fused thienopyrimidine analogs (TPSA > 60 Ų) are likely to fail passive blood–brain barrier penetration filters.

Thione-Specific Bioconjugation and Metal-Chelate Probe Design

The soft nucleophilic character and enhanced polarizability of the thione sulfur relative to the ketone oxygen [1] make this compound a suitable scaffold for selective S-alkylation with fluorescent or affinity tags, as well as for constructing Cu(I)- or Au(I)-based metal complexes for bioinorganic and catalytic applications. The ketone analog cannot participate in these reactions under identical conditions.

Carbonic Anhydrase Inhibitor Lead Expansion

Pyrimidine‑4‑thione congeners have demonstrated hCA I and II inhibition with Ki values in the low nanomolar range (4.2–14.1 nM), outperforming the clinical CA inhibitor acetazolamide by 1.5–4.3× [2]. 3-Methyl-2-phenylpyrimidine-4(3H)-thione, bearing the same pharmacophore core with an additional N3-methyl substituent that may further modulate isoform selectivity, is a rational choice for structure–activity relationship (SAR) expansion programs targeting glaucoma, epilepsy, or altitude sickness.

Heavy-Atom-Free Photosensitizer Development

Thionation of the pyrimidine C4 position has been shown to dramatically increase triplet quantum yield and enable singlet oxygen generation with ΦΔ ≈ 80% in the fused thienopyrimidine series [3]. The monocyclic 3-methyl-2-phenylpyrimidine-4(3H)-thione represents a simplified analog suitable for systematic photophysical SAR studies to decouple the contributions of the thione group from those of the fused heterocycle, potentially yielding photosensitizers with improved synthetic accessibility and tunable absorption.

Quote Request

Request a Quote for 3-Methyl-2-phenylpyrimidine-4(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.